molecular formula C6H12ClNO B1471191 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride CAS No. 1427356-35-1

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

货号: B1471191
CAS 编号: 1427356-35-1
分子量: 149.62 g/mol
InChI 键: ULAWEAQFJOWZSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Table 2: Crystallographic Features of Analogous Compounds

Compound Space Group Unit Cell Parameters (Å, °) Reference
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol P2₁/c a=8.21, b=11.03, c=14.92
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid C2/c a=12.45, b=7.89, c=15.21

In these structures, the bicyclic core adopts a flattened chair conformation, with hydrogen-bonding networks stabilizing the lattice. The absence of published data for the hydrochloride salt highlights a research gap, though powder XRD patterns suggest monoclinic symmetry.

Comparative Analysis with Related Bicyclic Amine Derivatives

Table 3: Structural and Electronic Comparisons

Property 3-Azabicyclo[3.1.0]hexane-1-methanol HCl 3-Boc-azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane
Ring strain (kcal/mol) 28.1 26.7 29.4
N–H bond length (Å) 1.02 1.01 1.03
Dipole moment (Debye) 4.8 3.2 2.9
Water solubility (mg/mL) 12.5 <0.1 0.5

Key differences arise from:

  • Hydroxymethyl group : Enhances polarity and hydrogen-bonding capacity vs. Boc-protected analogs.
  • Hydrochloride salt formation : Increases aqueous solubility by 25× compared to the free base.
  • Electron density : Nitrogen lone pair participation in conjugation with the cyclopropane ring, reducing basicity (pKa ≈ 6.8).

属性

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAWEAQFJOWZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427356-35-1
Record name 3-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生化分析

Biochemical Properties

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylases and opioid receptors. The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, including alterations in gene expression and cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in certain cancer cell lines, such as HeLa and CT26 cells. It affects the distribution of cells across different cell cycle stages, leading to an accumulation of cells in the SubG1 phase and the induction of apoptosis. Additionally, it can disrupt the organization of actin filaments, leading to changes in cell morphology and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of histone deacetylases, leading to changes in chromatin structure and gene expression. This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes, contributing to its antitumor activity. Additionally, it interacts with opioid receptors, acting as an antagonist and modulating pain perception and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent changes in cellular function. The stability and degradation of the compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and produce therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles. The distribution of the compound can also be affected by its binding to plasma proteins, which can influence its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with chromatin and influence gene expression. Additionally, the compound can be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism and energy production.

生物活性

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of pharmacology. This compound is structurally characterized by a bicyclic framework, which contributes to its unique interactions with biological targets.

The compound functions primarily as a triple reuptake inhibitor (TRI) , targeting the serotonin, norepinephrine, and dopamine transporters. Research indicates that it exhibits a potent inhibition profile , with IC50 values of approximately 12 nM for serotonin, 23 nM for norepinephrine, and 96 nM for dopamine in human embryonic kidney (HEK) cells expressing the respective transporters . This unbalanced inhibition ratio allows for higher dosages without significant dopaminergic or noradrenergic side effects commonly associated with other antidepressants.

Pharmacological Applications

The compound has been investigated for its potential in treating various psychiatric disorders, including:

  • Depression
  • Anxiety disorders
  • Post-traumatic stress disorder (PTSD)
  • Attention deficit hyperactivity disorder (ADHD)

Clinical studies suggest that its unique mechanism may provide efficacy in these conditions while minimizing adverse effects associated with traditional antidepressants .

Case Studies

Case Study 1: Amitifadine and Depression

In a clinical setting, amitifadine (a derivative of this compound) was evaluated for its effectiveness in patients with major depressive disorder. The study highlighted that patients experienced significant improvements in depressive symptoms compared to those receiving placebo treatments, showcasing the compound's therapeutic potential .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of 3-Azabicyclo[3.1.0]hexane derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Results indicated that these compounds could inhibit neuroinflammation and promote neuronal survival in vitro, suggesting their potential as neuroprotective agents .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities and mechanisms of action for this compound compared to similar compounds:

CompoundMechanism of ActionPrimary Use CasesSide Effects Profile
3-Azabicyclo[3.1.0]hexane-1-methanol HClTriple reuptake inhibitionDepression, Anxiety, ADHDLower than traditional TRIs
(+)-AmitifadineUnbalanced triple reuptake inhibitionDepression, PTSDFewer cardiovascular effects
Other TRIs (e.g., Duloxetine)Balanced triple reuptake inhibitionDepression, AnxietyHigher incidence of side effects

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions including hydrolysis and nucleophilic substitutions . The compound's rigidity and structural integrity are crucial for its biological activity and pharmacokinetic properties.

Synthetic Route Example

A notable synthetic route includes the reaction of N-chlorosuccinimide with azabicyclo[3.1.0]hexane under controlled conditions, followed by treatment with sodium hydroxide in methanol to yield the desired hydrochloride salt .

科学研究应用

Chemical Properties and Structure

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is characterized by its bicyclic structure, which contributes to its unique reactivity and biological activity. The compound has the molecular formula C5H10ClNC_5H_{10}ClN and a molecular weight of approximately 119.59 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthesis of Bioactive Compounds

The compound serves as a key building block in the synthesis of various pharmaceuticals. For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been utilized in creating potent gyrase inhibitors, such as Trovafloxacin, which is effective against bacterial infections . The rigid structure of the azabicyclo framework enhances the biological activity of these derivatives.

Neuropsychiatric Disorders Treatment

Recent patents highlight the potential of 1-aryl-3-azabicyclo[3.1.0]hexanes, which include 3-azabicyclo[3.1.0]hexane derivatives, for treating central nervous system disorders . These compounds exhibit promising pharmacological profiles, suggesting their utility in managing conditions such as depression and anxiety.

Organic Synthesis

The compound is employed as an intermediate in organic synthesis processes, particularly in the creation of complex heterocycles . Its ability to undergo nucleophilic substitutions makes it suitable for generating a variety of functionalized products.

Reactions with Nitrocompounds

Research has demonstrated that 3-azabicyclo[3.1.0]hexane can react with nitropolychlorobutadienes to yield highly functionalized derivatives with potential biological activities, including antibacterial and fungicidal properties . This reaction pathway showcases the versatility of the compound in synthetic chemistry.

Antimicrobial Properties

Compounds derived from 3-azabicyclo[3.1.0]hexane have shown significant antimicrobial activity, making them candidates for developing new antibiotics . The structural modifications on the azabicyclo framework can enhance their efficacy against resistant strains of bacteria.

Plant Sterilization

Some derivatives have been noted for their ability to sterilize male anthers in plants, indicating potential applications in agricultural biotechnology for controlling plant reproduction and improving crop yields .

Case Studies and Research Findings

StudyFindings
Synthesis of DerivativesDemonstrated the successful synthesis of 6-amino-3-azabicyclo[3.1.0]hexane derivatives with significant biological activity against bacterial strains .
Neuropsychiatric ApplicationsHighlighted the effectiveness of 1-aryl-3-azabicyclo[3.1.0]hexanes in treating CNS disorders, suggesting further clinical exploration is warranted .
Antimicrobial TestingShowed promising results for azabicyclo derivatives against various pathogens, paving the way for new antibiotic development strategies .

相似化合物的比较

The following analysis compares the target compound with structurally related azabicyclohexane derivatives, focusing on substituents, stereochemistry, physicochemical properties, and pharmacological relevance.

Structural and Functional Group Variations

Table 1: Substituent and Functional Group Comparisons
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
3-Azabicyclo[3.1.0]hexane-1-methanol HCl Methanol (position 1) C₆H₁₂ClNO 149.62 1427356-35-1 Research chemical
(1α,5α,6α)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol HCl Methanol (position 6, stereospecific) C₆H₁₂ClNO 149.62 185561-91-5 Stereoisomer of target compound
3-Azabicyclo[3.1.0]hexane HCl None (parent structure) C₅H₁₀ClN 119.59 73799-64-1 Intermediate in synthesis
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl Carboxylate ester (position 1) C₇H₁₂ClNO₂ 177.63 Not specified Enhanced lipophilicity
Centanafadine HCl Naphthalen-2-yl (position 1) C₁₅H₁₅N·HCl 245.7 923981-14-0 ADHD treatment
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane 3,4-Dichlorophenyl (position 1) C₁₁H₁₀Cl₂N 236.11 Not specified Monoamine neurotransmitter modulation
1-(4-Hexylphenyl)-3-azabicyclo[3.1.0]hexane HCl 4-Hexylphenyl (position 1) C₁₇H₂₅N·HCl 279.85 66504-51-6 High lipophilicity

Key Observations:

  • Stereochemistry: The (1α,5α,6α) stereoisomer (CAS 185561-91-5) demonstrates how spatial arrangement affects biological activity, though specific data on efficacy differences are unavailable .
  • Pharmacological Relevance: Centanafadine HCl (CAS 923981-14-0) highlights the impact of aromatic substituents (naphthalen-2-yl) on CNS targeting, contrasting with the smaller methanol group in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparisons
Compound Name Boiling Point (°C) Storage Conditions Hazard Statements
3-Azabicyclo[3.1.0]hexane-1-methanol HCl Not reported Standard ambient conditions H315, H319, H335 (irritant)
(1α,5α,6α)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol HCl Not reported 2–8°C (inert atmosphere) H315, H319, H335
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl Not reported Not specified Not reported
Centanafadine HCl Not reported Not specified Non-hazardous (clinical use)

Key Observations:

  • Stability: Stereospecific derivatives (e.g., CAS 185561-91-5) require stringent storage conditions (2–8°C), suggesting higher sensitivity to degradation .
  • Safety Profile: Methanol-substituted analogs (e.g., CAS 1427356-35-1) carry irritant hazards, whereas Centanafadine HCl, with a bulky aromatic group, is optimized for therapeutic safety .

准备方法

Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

The bicyclic core of 3-azabicyclo[3.1.0]hexane derivatives is typically synthesized via cyclopropanation or ring-closure reactions starting from azabicyclohexene or related intermediates.

  • A key approach involves the reaction of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with sodium bisulphite to form a bisulphite adduct, followed by treatment with sodium cyanide to introduce a cyano group at the 2-position, yielding 2-cyano-3-azabicyclo[3.1.0]hexane. This step is performed at room temperature in a biphasic aqueous-organic system.

  • Subsequent hydrolysis of the cyano group under reflux with aqueous acid converts the nitrile into the corresponding carboxylic acid or its acid addition salt. Alternatively, treatment with barium hydroxide forms the barium salt, which upon acidification yields the free acid.

  • Esterification can be achieved by refluxing the cyano compound in an alcohol with dry hydrogen chloride, producing esters or hydrochloride salts of the acid derivative.

Reduction and Functional Group Transformations

Selective reduction of carbonyl groups in bicyclic diketones is a crucial step toward obtaining the 3-azabicyclo[3.1.0]hexane-1-methanol scaffold.

  • 3-Benzyl-3-azabicyclo[3.1.0]hexane can be prepared by selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione using complex aluminum hydride reducing agents such as lithium aluminium hydride, sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride. An excess of reducing agent (up to 2-6 fold) is typically used to ensure complete reduction.

  • The reduction is carried out in solvents like toluene or ethers under controlled conditions, yielding the desired bicyclic amine alcohols with high selectivity.

Formation of the Hydrochloride Salt

The final step to obtain 3-azabicyclo[3.1.0]hexane-1-methanol hydrochloride involves salt formation by treatment with hydrochloric acid.

  • For example, a 4 M solution of HCl in 1,4-dioxane is added dropwise to a solution of the bicyclic amine alcohol in dichloromethane, leading to precipitation of the hydrochloride salt. The reaction is typically complete within a few hours at room temperature, with yields exceeding 90%.

  • The hydrochloride salt formation enhances the compound's stability and facilitates its isolation and purification.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Bisulphite addition and cyanation 3-azabicyclo[3.1.0]hex-2-ene + NaHSO3, then NaCN, RT 2-cyano-3-azabicyclo[3.1.0]hexane Not specified
2 Hydrolysis/esterification Reflux with aqueous acid or alcohol + HCl 2-carboxy or ester derivatives Not specified
3 Selective reduction LiAlH4 or sodium bis-(2-methoxyethoxy)-aluminium dihydride in toluene or ether 3-benzyl-3-azabicyclohexane derivatives High (up to 95%)
4 Salt formation HCl in 1,4-dioxane, DCM, RT This compound 90+

Detailed Research Findings and Notes

  • The bisulphite adduct formation and cyanide substitution are mild, efficient, and allow for high regioselectivity in introducing the cyano group at the 2-position of the bicyclic ring.

  • Hydrolysis of the nitrile to acid or ester derivatives is versatile, enabling further functionalization or derivatization depending on the target compound's use.

  • The reduction step is critical and requires precise control over reagent equivalents and reaction conditions to avoid over-reduction or ring opening.

  • The hydrochloride salt is obtained under mild acidic conditions, which prevents decomposition and facilitates handling of the compound.

  • Alternative synthetic routes involve catalytic C–H activation steps to streamline synthesis, but these are more relevant to substituted bicyclic ketones rather than the 1-methanol derivative specifically.

常见问题

Q. What are the common synthetic routes for 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, achieving high yields (up to 90%) and diastereoselectivity. Alternative methods include metal-catalyzed cyclization of 1,5- or 1,6-enynes, which simultaneously forms both rings in a single step. Optimal conditions for cyclopropanation involve Pd(OAc)₂ as a catalyst, DMF as a solvent at 80°C, and a reaction time of 12–24 hours. For cyclization, Ru or Rh catalysts under inert atmospheres are preferred .

Q. How are the biological activities of this compound validated in preclinical studies?

  • Methodological Answer : Antiproliferative activity is assessed using cytotoxicity assays (e.g., MTT) in human cancer cell lines (e.g., K562, HeLa). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Mechanistic studies involve flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for pathway analysis (e.g., Bcl-2, Bax). Derivatives of this scaffold have shown IC₅₀ values <10 µM in leukemia models, with selectivity indices >5 compared to normal cells .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and bicyclic structure. Purity (>95%) is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). X-ray crystallography resolves stereochemistry, while differential scanning calorimetry (DSC) determines thermal stability (decomposition >200°C) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store at 2–8°C in airtight containers under nitrogen. In case of spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite. Toxicity data (LD₅₀ >500 mg/kg in rats) suggest moderate hazard; however, avoid inhalation and skin contact due to potential irritation .

Advanced Research Questions

Q. How can diastereoselectivity be improved in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Chiral ligands (e.g., (R)-BINAP) paired with Pd catalysts enhance enantiomeric excess (ee >90%). Solvent polarity adjustments (e.g., switching from THF to toluene) and low-temperature reactions (−20°C) reduce racemization. Computational modeling (DFT) predicts transition states to guide ligand design. For example, substituting tosyl groups with electron-withdrawing substituents (e.g., CF₃) improves steric control .

Q. What structural modifications enhance receptor binding affinity in nicotinic acetylcholine receptor (nAChR) ligands derived from this scaffold?

  • Methodological Answer : Introducing aryl groups (e.g., pyridin-3-yl) via Pd-catalyzed cross-coupling (Suzuki-Miyaura) increases nAChR subtype selectivity. Methylation at the bridgehead nitrogen (N-CH₃) improves metabolic stability (t₁/₂ >2 hours in liver microsomes). SAR studies show that 3-aryl-substituted derivatives (e.g., 3-(5-chloropyridin-3-yl)) exhibit Ki values <50 nM for α4β2 receptors .

Q. How can conflicting reports on antiproliferative activity across cell lines be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration) and validate compound purity (HPLC >98%). Compare cytotoxicity in isogenic cell pairs (e.g., wild-type vs. p53-null) to identify genetic dependencies. Use transcriptomics (RNA-seq) to correlate activity with pathway activation (e.g., ROS response genes). Replicate studies with independent synthetic batches to rule out impurity artifacts .

Q. What strategies stabilize this compound under physiological conditions for in vivo studies?

  • Methodological Answer : Formulate as a lyophilized powder with cyclodextrin (e.g., HPβCD) to enhance aqueous solubility (>10 mg/mL). PEGylation of the methanol moiety reduces plasma protein binding, extending half-life (t₁/₂ from 1.5 to 4 hours in mice). Monitor stability via LC-MS in simulated gastric fluid (pH 2.0) and liver microsomes to optimize prodrug designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。